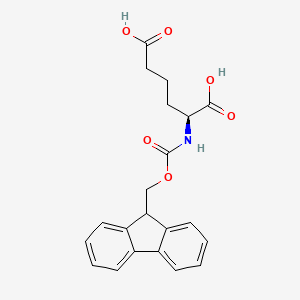

Fmoc-L-2-aminoadipic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQHYGKLDYXUSA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Application of Fmoc-L-2-Aminoadipic Acid in Peptide Synthesis

Abstract

This technical guide provides an in-depth exploration of the chemical properties of Fmoc-L-2-aminoadipic acid (Fmoc-L-Aad-OH) and its practical application in solid-phase peptide synthesis (SPPS). Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental chemical data with field-proven insights. We will dissect the critical role of side-chain protection, detailing the use of Fmoc-L-Aad(OtBu)-OH as the primary building block for SPPS. Furthermore, this guide presents a comprehensive, step-by-step protocol for the efficient incorporation of this non-canonical amino acid into peptide sequences, discusses potential side reactions, and provides a framework for its successful utilization in the synthesis of complex peptides.

Introduction: The Significance of Aminoadipic Acid in Peptide Chemistry

L-2-Aminoadipic acid (Aad) is a higher homolog of glutamic acid, featuring an additional methylene group in its side chain. This extension provides a unique structural element for peptide chemists, enabling the exploration of novel peptide conformations, receptor interactions, and metabolic stabilities. Its incorporation into peptide sequences can be pivotal for:

-

Modulating Peptide Secondary Structure: The extended side chain can influence helical propensity and beta-sheet formation, offering a tool to fine-tune the three-dimensional structure of synthetic peptides.

-

Probing Active Sites: As a glutamic acid analog, it serves as a molecular probe to investigate the spatial and electronic requirements of enzyme and receptor binding pockets.

-

Enhancing Pharmacokinetic Properties: The introduction of this non-canonical residue can impart increased resistance to enzymatic degradation, thereby extending the in-vivo half-life of peptide-based therapeutics.

-

Creating Novel Scaffolds: The δ-carboxylic acid provides an additional handle for chemical modification, such as cyclization, labeling, or conjugation to other molecules.[1][2]

The use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the gold standard for modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, which preserves acid-labile side-chain protecting groups and modifications.[] This guide focuses on the practical chemical properties of the Fmoc-protected L-2-aminoadipic acid derivative used in this synthetic strategy.

Core Chemical Properties of this compound Derivatives

For successful and reproducible peptide synthesis, a thorough understanding of the building block's chemical properties is paramount. In the context of Fmoc-SPPS, the key derivative is not the unprotected Fmoc-L-Aad-OH, but rather its side-chain protected form, Fmoc-L-Aad(OtBu)-OH . The tert-butyl (OtBu) ester on the δ-carboxyl group is essential to prevent side reactions.[4]

Physicochemical Data

The fundamental properties of Fmoc-L-Aad-OH and its side-chain protected derivative are summarized below. These values are critical for calculating reagent stoichiometry and understanding the compound's behavior under various experimental conditions.

| Property | This compound (Fmoc-L-Aad-OH) | This compound δ-tert-butyl ester (Fmoc-L-Aad(OtBu)-OH) |

| CAS Number | 250384-77-1[5] | 159751-47-0[6] |

| Molecular Formula | C₂₁H₂₁NO₆[5] | C₂₅H₂₉NO₆[6] |

| Molecular Weight | 383.4 g/mol [5] | 439.5 g/mol [6] |

| Appearance | White powder[5] | White to off-white solid[6] |

| Melting Point | Not widely reported | 108-112 °C[7] |

| Storage Conditions | 2-8°C, sealed, dry[5] | 2-8°C, sealed, dry[7] |

| Purity (Typical) | ≥97%[8] | ≥97%[7] |

Solubility Profile

Fmoc-protected amino acids generally exhibit excellent solubility in common SPPS solvents, a critical factor for ensuring efficient coupling reactions.[] While specific quantitative solubility data for Fmoc-L-Aad(OtBu)-OH is not extensively published, based on its structure and the behavior of similar compounds like Fmoc-Glu(OtBu)-OH, a high solubility (>0.4 M) can be expected in the following solvents:[9]

-

N,N-Dimethylformamide (DMF): Excellent solubility. The preferred solvent for most coupling reactions.

-

N-Methyl-2-pyrrolidone (NMP): Excellent solubility. Often used as an alternative to DMF, particularly for difficult sequences prone to aggregation.

-

Dichloromethane (DCM): Moderate to good solubility. Often used in combination with DMF for certain coupling protocols.

Expert Insight: Poor solubility of an Fmoc-amino acid is a common cause of incomplete coupling. Always ensure the derivative is fully dissolved in the solvent before initiating the activation and coupling steps. If solubility issues are suspected, gentle warming or sonication can be employed, provided the stability of the activated species is considered.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between ~7.3-7.8 ppm), the tert-butyl group (a singlet at ~1.4 ppm), and the protons of the aminoadipic acid backbone. The α-proton would appear as a multiplet, coupled to the adjacent methylene group and the amide proton.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. For Fmoc-L-Aad(OtBu)-OH, the expected [M+H]⁺ ion would be approximately m/z 440.5, and the [M+Na]⁺ ion would be approximately m/z 462.5.

Reactivity and Stability: A Mechanistic Perspective

The chemical behavior of Fmoc-L-Aad(OtBu)-OH in SPPS is governed by the interplay of its three key functional components: the base-labile Fmoc group, the activatable α-carboxylic acid, and the acid-labile OtBu protecting group.

Orthogonal Protection Strategy

The success of Fmoc-SPPS hinges on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct conditions without affecting others.[4]

Caption: Orthogonal protection scheme in Fmoc-SPPS.

This strategy ensures that the Nα-Fmoc group can be selectively removed at each cycle with a mild base (e.g., piperidine) to allow for chain elongation, while the OtBu side-chain protection and the resin linkage remain intact.[11] These acid-labile groups are only removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).

Potential Side Reactions

While robust, the synthesis of peptides containing acidic residues like aminoadipic acid is not without potential pitfalls. Awareness of these side reactions is critical for troubleshooting and optimizing synthesis outcomes.

-

Glutarimide Formation: Analogous to glutamic acid, the side-chain carboxyl group of an aminoadipic acid residue could potentially react with the backbone amide nitrogen of the subsequent amino acid to form a seven-membered cyclic imide. This is less likely than the six-membered glutarimide from glutamic acid but remains a theoretical possibility, especially with sterically unhindered following residues. The use of the bulky OtBu protecting group significantly mitigates this risk.[12]

-

Pyroglutamate Formation: If an unprotected aminoadipic acid residue is present at the N-terminus of a peptide, it can undergo intramolecular cyclization to form a pyroglutamate-like lactam. This is primarily a concern during final purification or if the δ-OtBu group is prematurely cleaved.[13]

-

Racemization: As with all amino acids, racemization at the α-carbon can occur during the activation step of the coupling reaction. The use of coupling additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is crucial to suppress this side reaction by minimizing the lifetime of the highly reactive, racemization-prone intermediates.[14][15]

Experimental Protocol: Incorporation of Fmoc-L-Aad(OtBu)-OH in SPPS

This section provides a detailed, self-validating protocol for the manual coupling of Fmoc-L-Aad(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine. The protocol utilizes HBTU/HOBt activation, a widely trusted and efficient method.[14]

Materials and Reagents

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-Aad(OtBu)-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Peptide synthesis grade DMF

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Kaiser test kit

Step-by-Step Coupling Procedure

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed by treating the resin twice with 20% piperidine in DMF (1 x 2 min, 1 x 8 min).

-

Wash the deprotected resin thoroughly with DMF (6 x 2 mL) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) must be confirmed before proceeding. This validates the presence of the free primary amine necessary for coupling.

-

-

Amino Acid Activation (Pre-activation):

-

In a separate glass vial, dissolve Fmoc-L-Aad(OtBu)-OH (175.8 mg, 0.4 mmol, 4 eq.) and HOBt (61.2 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF.

-

Add HBTU (151.7 mg, 0.4 mmol, 4 eq.) to the solution.

-

Finally, add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the vial.

-

Gently swirl the mixture and allow it to pre-activate for 2-5 minutes at room temperature. A color change (typically to yellow) indicates the formation of the active HOBt ester.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the reaction vessel containing the washed, deprotected resin.

-

Agitate the mixture at room temperature for 45-90 minutes. For longer peptides or known "difficult couplings," extending the reaction time to 2 hours or performing a double coupling is advisable.[16]

-

-

Monitoring and Validation:

-

After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

-

Self-Validation: A negative Kaiser test (colorless or yellowish beads) indicates that the coupling reaction is complete, as no free primary amines remain. If the test is positive, the coupling reaction should be repeated with a fresh solution of activated amino acid ("double coupling").

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL) to remove any excess reagents and byproducts. The resin is now ready for the Fmoc deprotection of the newly added aminoadipic acid residue to continue chain elongation.

-

Caption: Experimental workflow for SPPS coupling.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the OtBu group from the aminoadipic acid residue.

A standard cleavage cocktail for this purpose is Reagent K or a similar mixture:[17]

-

Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (e.g., 82.5 / 5 / 5 / 5 / 2.5 v/v)

The peptide-resin is treated with this cocktail for 2-4 hours at room temperature. The TFA cleaves the OtBu ester and the resin linkage, while the other components act as "scavengers" to trap the highly reactive cationic species (like the tert-butyl cation) that are generated, preventing them from causing side reactions with sensitive residues like tryptophan or methionine.[13] Following cleavage, the crude peptide is precipitated with cold diethyl ether and purified, typically by reverse-phase HPLC.

Conclusion

This compound, utilized as its δ-tert-butyl ester derivative, is a valuable building block for introducing structural diversity and functionality into synthetic peptides. Its chemical properties are fully compatible with standard Fmoc-SPPS protocols, provided that appropriate side-chain protection is employed. By understanding its reactivity, potential for side reactions, and applying robust coupling and cleavage protocols as outlined in this guide, researchers can confidently incorporate this non-canonical amino acid to advance their work in peptide engineering, drug discovery, and materials science.

References

- Aggarwal, P., & Wanjari, S. (2021). Side reactions in peptide synthesis: An overview. Bibliomed, 16(1), 1-10.

- BenchChem. (2025). Side reactions associated with glutamic acid in peptide synthesis.

- BenchChem. (2025). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Chem-Impex International. (n.d.). Fmoc-L-α-aminoadipic acid δ-tert-butyl ester.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- BOC Sciences. (n.d.). Enhanced Solubility and Resin Compatibility.

- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.

- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

- Hruby, V. J., Al-Obeidi, F., & Sanderson, W. (1990). Applications of synthetic peptides. Peptide Research, 3(4), 182-188.

- Sewald, N., & Jakubke, H. D. (2009). Peptides: Chemistry and Biology. John Wiley & Sons.

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Royal Society of Chemistry. (2008). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 6(21), 3927-3934.

- Fields, G. B., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed.

- Chem-Impex International. (n.d.). Fmoc-Aad(OtBu)-OH.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

- PubChem. (n.d.). Fmoc-L-Asp(OtBu)-OH.

- Sigma-Aldrich. (n.d.). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis.

- Chem-Impex International. (n.d.). Fmoc-L-α-aminoadipic acid.

- BenchChem. (2025). A Comparative Guide to the Efficacy of Coupling Agents for Fmoc-N-Me-Glu(OtBu)-OH.

- MySkinRecipes. (n.d.). Fmoc-Aad(OtBu)-OH.

- Aapptec. (n.d.). Fmoc-Aad(OtBu)-OH [159751-47-0].

- Biosynth. (n.d.). This compound, min 97%.

- BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized Fmoc-N-Me-Glu(OtBu)-OH.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Santa Cruz Biotechnology. (n.d.). Fmoc-L-alpha-aminoadipic acid delta-tert-butyl ester.

- MySkinRecipes. (n.d.). Fmoc-Aad(OtBu)-OH.

- Albericio, F., et al. (2018). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- Aapptec. (n.d.). Cleavage Cocktails; Reagent K.

- Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.

- PubChem. (n.d.). Fmoc-L-Asp(OtBu)-OH.

- BOC Sciences. (2024, November 11). From Amino Acids to Peptides: The Science Behind Peptide Synthesis [Video]. YouTube.

- Aapptec. (n.d.). Fmoc-Aad(OtBu)-OH [159751-47-0].

- Bachem. (n.d.). Fmoc-Aad(OtBu)-OH.

- ChemicalBook. (n.d.). Fmoc-Asp(OtBu)-OH(71989-14-5) 1H NMR spectrum.

- Bachem. (n.d.). Fmoc-Aad(OtBu)-OH.

- Apexmol. (n.d.). Fmoc-L-a-aminoadipic acid-d-t-butyl ester.

- MySkinRecipes. (n.d.). Fmoc-Aad(OtBu)-OH.

- MDPI. (2021). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 26(16), 4985.

- Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.

- MedchemExpress. (n.d.). Fmoc-Asp(OtBu)-OH-13C4,15N.

- Sigma-Aldrich. (n.d.). Fmoc-Glu(α-OtBu)-OH- 13 C 5 , 15 N.

- Anaspec. (n.d.). Fmoc-gamma-carboxy-L-glutamic acid gamma,gamma-di-t-butyl ester.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Fmoc-Aad(OtBu)-OH [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc-Asp(OtBu)-OH(71989-14-5) 1H NMR spectrum [chemicalbook.com]

- 11. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

Fmoc-L-2-aminoadipic acid structure and molecular weight.

An In-Depth Technical Guide to Fmoc-L-2-Aminoadipic Acid: Structure, Properties, and Application in Peptide Synthesis

Introduction

This compound is a specialized amino acid derivative that serves as a critical building block in modern peptide chemistry and drug discovery.[1] Its unique structure, combining the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with an L-aminoadipic acid core, offers researchers precise control over peptide chain elongation and the ability to introduce unique structural features.[1] This guide provides a detailed exploration of its chemical properties, the rationale behind its use, and a practical protocol for its application in Solid-Phase Peptide Synthesis (SPPS).

The adipic acid side chain presents a terminal carboxylic acid, which can be used for creating branched peptides, for cyclization, or for conjugating other molecules such as labels, drugs, or imaging agents.[2] The Fmoc group, on the other hand, is the cornerstone of a widely adopted orthogonal protection strategy in SPPS, favored for its mild cleavage conditions which preserve sensitive functionalities elsewhere in the peptide.[][4]

Chemical Structure and Physicochemical Properties

The foundational elements of this compound are the L-aminoadipic acid scaffold and the N-α-Fmoc protecting group. L-aminoadipic acid is a six-carbon dicarboxylic acid amino acid, and the Fmoc group is attached to the alpha-amino group.

Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound, which is essential for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁NO₆ | [1][5][6] |

| Molecular Weight | 383.4 g/mol (or 383.39) | [1][5][6][7][8] |

| CAS Number | 250384-77-1 | [1][5][9] |

| Appearance | White powder or solid | [1][10] |

| Purity | ≥98% (typically by HPLC) | [1][8][10] |

| Storage Conditions | 0 - 8 °C | [1][10] |

| Synonyms | Fmoc-L-Aad-OH, Fmoc-L-α-aminoadipic acid | [1][7][8][11] |

Core Concepts: The Fmoc/tBu Strategy in SPPS

The use of this compound is intrinsically linked to the Fmoc/tBu (tert-butyl) strategy for Solid-Phase Peptide Synthesis (SPPS). This has become the predominant method for peptide synthesis due to its milder reaction conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry.[4][12]

Expertise & Experience: Why Choose Fmoc Chemistry?

-

Orthogonality and Mild Conditions : The core principle is "orthogonality," where the N-α-Fmoc group and side-chain protecting groups (often tBu-based) can be removed under distinct chemical conditions. The Fmoc group is cleaved with a mild base (e.g., piperidine), while the tBu-based side-chain groups and the peptide-resin linkage are cleaved with a strong acid (e.g., trifluoroacetic acid, TFA).[4][13] This prevents premature deprotection of side chains during the iterative synthesis cycles.[12]

-

Preservation of Sensitive Residues : The harsh, repetitive acid treatments in Boc chemistry can degrade sensitive amino acids or modifications. Fmoc chemistry's milder conditions are highly compatible with synthesizing complex peptides, including those with post-translational modifications like phosphorylation or glycosylation.[4][12]

-

Automation and Monitoring : The Fmoc deprotection step releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[13] This property allows for real-time, quantitative monitoring of the deprotection reaction, making the process highly suitable for automated synthesizers and ensuring each cycle proceeds to completion.[1]

Experimental Protocol: Incorporation of this compound in SPPS

This section details a standard, self-validating protocol for coupling this compound to a resin-bound peptide chain. This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a solid support (e.g., Rink Amide resin).

Workflow Visualization

Caption: Standard cycle for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology

Materials:

-

Peptide-resin with a free N-terminal amine from the previous cycle.

-

This compound(δ-OtBu)-OH (Note: The side-chain carboxyl group must be protected, typically with a tert-butyl group, to prevent side reactions. We will use this protected form for the protocol).

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH).

-

Monitoring: Ninhydrin (for Kaiser test).

Protocol:

-

Resin Preparation (Starting Point):

-

Begin with the peptide-resin from the previous coupling step, which has an N-terminal Fmoc group.

-

Swell the resin in DMF for 30 minutes in a reaction vessel.

-

-

Fmoc Deprotection:

-

Drain the DMF. Add the 20% piperidine/DMF solution to the resin.

-

Agitate gently for 3-5 minutes. Drain.

-

Add a fresh portion of 20% piperidine/DMF and agitate for another 15-20 minutes. This two-step process ensures complete removal of the Fmoc group.

-

Causality: The piperidine, a secondary amine, acts as a base to induce β-elimination of the fluorenyl ring system, liberating the N-terminal amine.[13]

-

-

Washing:

-

Drain the deprotection solution.

-

Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene byproduct. A typical wash cycle is: DMF (x3), DCM (x2), DMF (x3).

-

Causality: Residual piperidine will neutralize the subsequent activation reagents, preventing an efficient coupling reaction. Thorough washing is critical for high yield.

-

-

Trustworthiness Check 1 (Optional but Recommended):

-

Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A positive result (deep blue beads) confirms the presence of a free primary amine, validating the success of the deprotection step.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-L-aminoadipic acid(δ-OtBu)-OH (3-4 equivalents relative to resin loading) and HCTU (3-4 eq.) in DMF.

-

Add DIPEA (6-8 eq.) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

-

Causality: HCTU is an efficient coupling reagent that reacts with the carboxylic acid of the incoming amino acid to form a highly reactive acyl-uronium intermediate. DIPEA acts as a non-nucleophilic base to facilitate this reaction and maintain a basic pH for the subsequent coupling.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the washed, deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the time can be extended or the reaction can be gently heated.

-

Causality: The free N-terminal amine on the resin-bound peptide acts as a nucleophile, attacking the activated carboxyl group of the Fmoc-amino acid to form a stable peptide bond.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly to remove excess reagents and byproducts: DMF (x3), DCM (x2), DMF (x3).

-

-

Trustworthiness Check 2 (Self-Validation):

-

Perform a second Kaiser test. A negative result (colorless or faint yellow beads) indicates that all free amines have reacted and the coupling is complete. If the test is positive, the coupling step should be repeated ("double coupling").

-

The resin is now ready for the next cycle of deprotection and coupling.

Conclusion

This compound is a powerful and versatile tool in the arsenal of peptide chemists and drug development professionals. Its structure is intelligently designed to integrate seamlessly into the robust and mild Fmoc-based SPPS workflow.[1][4] Understanding its chemical properties, the rationale behind the Fmoc protection strategy, and the critical details of the coupling protocol enables researchers to leverage this building block effectively. This allows for the creation of complex synthetic peptides with unique functionalities, paving the way for novel therapeutics, diagnostic agents, and research tools.

References

-

Fmoc-L-α-aminoadipic acid. Chem-Impex. [Link]

-

Fmoc-L-α-aminoadipic acid δ-tert-butyl ester. Chem-Impex. [Link]

-

This compound. ChemBK. [Link]

-

This compound. MySkinRecipes. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chembk.com [chembk.com]

- 6. Fmoc-(R)-2-aminoadipic acid [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 250384-77-1 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. usbio.net [usbio.net]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

Introduction: The Strategic Importance of Fmoc-L-α-Aminoadipic Acid in Peptide Chemistry

An In-depth Technical Guide to Fmoc-L-α-Aminoadipic Acid: Properties, Application, and Best Practices in Peptide Synthesis

Fmoc-L-α-aminoadipic acid (Fmoc-L-Aad-OH) is a non-proteinogenic amino acid derivative that has become an invaluable building block for researchers and chemists in the fields of drug development and peptide science.[1] Its six-carbon backbone, an extended homolog of glutamic acid, offers unique structural possibilities for modifying peptide properties such as enzymatic stability, receptor affinity, and conformation. The strategic placement of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino function makes it perfectly suited for modern solid-phase peptide synthesis (SPPS).[1][]

This guide provides a comprehensive overview of Fmoc-L-α-aminoadipic acid, detailing its physicochemical properties and providing a robust, field-proven protocol for its successful incorporation into synthetic peptides. As a Senior Application Scientist, the focus here is not merely on the steps but on the underlying chemical principles and strategic choices that ensure high-purity outcomes, a cornerstone of reproducible peptide research.

Physicochemical and Handling Characteristics

The successful application of any building block in SPPS begins with a thorough understanding of its chemical identity and stability. Fmoc-L-α-aminoadipic acid is typically supplied as a stable, white powder with high purity, which is critical for preventing side reactions during synthesis.[1][3]

Table 1: Key Physicochemical Properties of Fmoc-L-α-Aminoadipic Acid

| Property | Value | Source |

| CAS Number | 250384-77-1 | [1][3] |

| Molecular Formula | C₂₁H₂₁NO₆ | [1][3] |

| Molecular Weight | 383.4 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥98% (HPLC) | [1][3] |

| Melting Point | 125-135 °C | |

| Storage Temperature | 0 - 8 °C | [1] |

| Synonyms | Fmoc-L-Aad-OH, Fmoc-L-2-aminohexanedioic acid | [1][3] |

Expert Insight on Handling and Storage: The integrity of the Fmoc group is paramount. It is stable under acidic conditions but labile to bases.[4] Therefore, proper storage in a cool, dry environment is essential to prevent premature deprotection, which can occur via autocatalytic processes if free amino acids are present as impurities.[5] Always ensure the container is tightly sealed to protect against moisture and ambient amines.

Core Application: Integration into Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-α-aminoadipic acid is as a building block in Fmoc-based SPPS.[1] This methodology, favored for its mild deprotection conditions, allows for the assembly of complex peptide sequences with high fidelity.[][6]

The Critical Role of Side-Chain Protection

A crucial aspect of incorporating Fmoc-L-Aad-OH is the management of its two carboxyl groups: the α-carboxyl and the δ-carboxyl (side-chain). During peptide synthesis, the α-carboxyl group is activated to form a peptide bond with the N-terminus of the growing peptide chain. The side-chain carboxyl group, however, is also a reactive nucleophile. If left unprotected, it can react with activated amino acids, leading to undesired chain branching and a complex mixture of final products.

To ensure the correct peptide sequence is synthesized, a side-chain protected derivative must be used. The most common choice is the δ-tert-butyl ester , yielding Fmoc-L-α-aminoadipic acid δ-tert-butyl ester (Fmoc-L-Aad(OtBu)-OH) .

The tert-butyl (tBu) group is an ideal orthogonal protecting group in this context. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved under the strongly acidic conditions of the final resin cleavage step (e.g., trifluoroacetic acid, TFA).[9] This orthogonality is the cornerstone of successful Fmoc SPPS.

Workflow for Incorporating Fmoc-L-Aad(OtBu)-OH into a Peptide Sequence

The following diagram illustrates the standard cycle for adding an amino acid, in this case, Fmoc-L-Aad(OtBu)-OH, to a peptide chain immobilized on a solid support resin.

Caption: SPPS cycle for Fmoc-L-Aad(OtBu)-OH incorporation.

Detailed Experimental Protocol: Manual Coupling of Fmoc-L-Aad(OtBu)-OH

This protocol describes a standard manual procedure for coupling Fmoc-L-Aad(OtBu)-OH onto a resin-bound peptide with a free N-terminus. The procedure is self-validating through monitoring steps like the Kaiser test.

Scale: 0.1 mmol Resin: Rink Amide resin (pre-loaded with the first amino acid or with a free amine group).

Materials:

-

Resin-bound peptide (0.1 mmol) in a reaction vessel.

-

Fmoc-L-Aad(OtBu)-OH (4 eq., 0.4 mmol, 175.8 mg).

-

HCTU (1-Hydroxybenzotriazole and 6-Chloro-1-H-benzotriazole-1-ium hexafluorophosphate/N,N,N',N'-Tetramethyluronium hexafluorophosphate) (3.9 eq., 0.39 mmol, 161.6 mg).

-

N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 140 µL).

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

20% (v/v) Piperidine in DMF.

-

Dichloromethane (DCM).

-

Kaiser test kit reagents.

Procedure:

-

Resin Swelling & Initial Wash:

-

Place the 0.1 mmol of resin in the reaction vessel.

-

Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin beads. This is critical for ensuring reagent accessibility to all reaction sites.

-

Drain the DMF. Wash the resin 3 times with 5 mL of DMF.

-

-

Fmoc Deprotection (Exposing the N-terminus):

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes. Drain.

-

Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10 minutes. The use of a two-stage deprotection ensures complete removal of the Fmoc group, which can be sterically hindered.

-

Drain the piperidine solution. Wash the resin thoroughly (5-7 times) with 5 mL of DMF to remove all traces of piperidine, as residual base can neutralize the incoming activated amino acid.

-

Validation Step: Perform a Kaiser test on a few resin beads. A positive result (deep blue beads) confirms the presence of a free primary amine and the success of the deprotection step.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-L-Aad(OtBu)-OH (175.8 mg) and HCTU (161.6 mg) in 2 mL of DMF.

-

Add DIPEA (140 µL) to the solution. The solution may change color.

-

Allow the activation to proceed for 1-2 minutes before adding to the resin. This pre-activation step ensures the rapid formation of the active ester, minimizing potential side reactions like racemization. HCTU is a highly efficient coupling reagent that suppresses racemization.[10]

-

-

Coupling Reaction:

-

Drain the final DMF wash from the resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

Validation Step: After the coupling time, perform another Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have reacted and the coupling is complete. If the test is positive, the coupling can be extended or a second coupling can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin 3 times with 5 mL of DMF, followed by 3 times with 5 mL of DCM to prepare the resin for the next cycle or for final cleavage.

-

This cycle is repeated for each subsequent amino acid in the sequence. The final step involves cleaving the completed peptide from the resin and simultaneously removing all side-chain protecting groups (including the OtBu group from the aminoadipic acid residue) using a TFA-based cleavage cocktail.

Conclusion

Fmoc-L-α-aminoadipic acid, particularly its side-chain protected form Fmoc-L-Aad(OtBu)-OH, is a powerful and versatile tool in peptide chemistry. Its successful application hinges on a fundamental understanding of Fmoc SPPS principles, especially the concept of orthogonal protection. By following validated protocols that emphasize purity, proper activation, and verification at each stage, researchers can confidently incorporate this non-standard residue to create novel peptides with enhanced or unique biological functions. This strategic approach transforms a simple chemical building block into a key enabler of innovation in drug discovery and biomedical research.

References

-

Aapptec. (n.d.). Fmoc-L-Amino Acids. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Note: While not directly in search results, this is a foundational review on coupling reagents like HCTU and provides authoritative grounding for the protocol choices.)

-

Merck. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. peptide.com [peptide.com]

- 5. merck-lifescience.com.tw [merck-lifescience.com.tw]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. Automated Peptide Synthesizers [peptidemachines.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of Non-Canonical Amino Acids

An In-Depth Technical Guide to the Synthesis and Derivatization of Fmoc-L-Aad-OH for Advanced Peptide Applications

In the landscape of modern drug development and biochemical research, peptides represent a class of therapeutics with high specificity and biological activity. The expansion of the peptide chemist's toolkit beyond the 20 proteinogenic amino acids has been a critical driver of innovation, enabling the creation of peptides with enhanced stability, novel conformations, and tailored functionalities. L-2-Aminoadipic acid (Aad), a homolog of glutamic acid, is one such non-canonical amino acid that offers a unique scaffold for chemical modification.[1][2]

The strategic incorporation of Aad into a peptide sequence introduces a side chain with a terminal carboxylic acid, extending one methylene unit further than glutamic acid. This seemingly subtle modification provides a valuable handle for a wide range of chemical manipulations, from bioconjugation to peptide cyclization.[3][4] However, to effectively utilize L-Aad in Solid-Phase Peptide Synthesis (SPPS), its reactive functional groups—the α-amino group and the two carboxylic acids—must be selectively masked and unmasked.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis of N-α-Fmoc-L-aminoadipic acid (Fmoc-L-Aad-OH) and its subsequent derivatization. We will delve into the chemical principles underpinning these synthetic routes, provide field-tested experimental protocols, and illustrate the logic of orthogonal protection strategies that make these building blocks so versatile.

Part 1: Synthesis of the Core Building Block: Fmoc-L-Aad-OH

The foundational step for utilizing L-aminoadipic acid in modern peptide synthesis is the protection of its α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is the cornerstone of the most widely adopted SPPS strategy due to its stability under acidic and neutral conditions and its facile cleavage under mild basic conditions (e.g., using piperidine).[5][6] This allows for the iterative addition of amino acids to a growing peptide chain without damaging acid-labile side-chain protecting groups or the resin linker.[5][7]

Causality of Reagent Selection

The synthesis of Fmoc-L-Aad-OH involves a standard nucleophilic acylation reaction. The α-amino group of L-2-aminoadipic acid acts as the nucleophile, attacking an electrophilic source of the Fmoc group. The most common and efficient reagent for this purpose is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The succinimide leaving group is stable and unreactive, driving the reaction to completion and simplifying purification. The reaction is typically performed in a mixed solvent system, such as aqueous dioxane or acetone, with a mild base like sodium bicarbonate or sodium carbonate to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acid formed during the reaction.[8][9]

Experimental Workflow: Synthesis of Fmoc-L-Aad-OH

Caption: Workflow for the synthesis of Fmoc-L-Aad-OH.

Detailed Protocol: Synthesis of Fmoc-L-Aad-OH

-

Dissolution: Dissolve L-2-aminoadipic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution. Stir the mixture in an ice bath until a clear solution is obtained.

-

Fmoc-Protection: To the chilled, stirring solution, add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise over 30 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 12-18 hours).

-

Workup - Quenching & Acidification: Dilute the reaction mixture with water and extract with diethyl ether to remove unreacted Fmoc-OSu and byproducts. Place the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M hydrochloric acid. A white precipitate should form.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting white solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-L-Aad-OH.[9]

Part 2: Orthogonal Protection of the Aad Side Chain

For Fmoc-L-Aad-OH to be a truly useful building block in SPPS, its side-chain (δ-carboxyl) must be protected.[7] This is essential to prevent it from reacting during the activation and coupling of the α-carboxyl group of the next incoming amino acid. The key principle governing this strategy is orthogonality : the side-chain protecting group must be stable to the conditions used for removing the α-amino Fmoc group (mild base), yet be removable under conditions that do not affect other protecting groups or the final peptide.[5][10][11]

In the context of Fmoc chemistry, the most common orthogonal partner is an acid-labile group. The tert-butyl (tBu) ester is an exemplary choice for protecting the side-chain carboxyl group.[12][13] It is completely stable to repeated treatments with piperidine but is efficiently cleaved using strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin.[5][14]

Synthesis of Fmoc-L-Aad(OtBu)-OH

The synthesis of the side-chain protected derivative, Fmoc-L-Aad(OtBu)-OH, is a critical enabling step. This derivative is the form most commonly used in automated peptide synthesizers.[12] The synthetic logic involves the selective esterification of the δ-carboxyl group followed by the standard Fmoc protection of the α-amino group. This selective esterification is often achieved by starting with a precursor like L-glutamic acid, which can be converted to a protected aminoadipic acid derivative through multi-step synthesis.

The Logic of Orthogonal Deprotection in SPPS

Caption: Orthogonal deprotection strategy using Fmoc-L-Aad(OtBu)-OH.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature |

| L-2-Aminoadipic Acid | C₆H₁₁NO₄ | 161.16 | 1118-90-7 | The parent amino acid.[1] |

| Fmoc-L-Aad-OH | C₂₁H₂₁NO₆ | 383.4 | 250384-77-1 | α-Amino group protected; side chain is free.[3][15] |

| Fmoc-L-Aad(OtBu)-OH | C₂₅H₂₉NO₆ | 439.5 | 159751-47-0 | Orthogonally protected for direct use in Fmoc-SPPS.[12][13][16] |

Part 3: Applications in Peptide Derivatization and Drug Design

The true power of incorporating Fmoc-L-Aad(OtBu)-OH into a peptide sequence lies in the post-synthetic modifications enabled by the now-unmasked δ-carboxyl group. After the peptide has been assembled and cleaved from the resin (a process that simultaneously removes the tBu group), the free side-chain carboxylate becomes a versatile point for chemical ligation.

Workflow: SPPS Incorporation and Post-Synthetic Modification

Caption: SPPS workflow and subsequent side-chain modification of Aad.

Key Applications

-

Bioconjugation: The side-chain carboxyl group can be activated (e.g., as an NHS ester) and reacted with primary amines on other molecules. This is a standard method for attaching labels (fluorescent dyes), solubility enhancers (polyethylene glycol, PEG), or small molecule drugs to a specific site on the peptide.[3][13]

-

Peptide Cyclization: Cyclization is a widely used strategy to constrain a peptide's conformation, often leading to increased receptor affinity, selectivity, and stability against enzymatic degradation.[4] The Aad side chain can be used to form a lactam bridge by reacting with the side-chain amine of another residue (e.g., Lysine, Ornithine) within the peptide sequence.

-

Enhanced Pharmacological Properties: The introduction of the Aad residue itself can improve the solubility and stability of peptides, contributing to better pharmacological profiles, which is a significant advantage in drug development.[13]

Conclusion

Fmoc-L-Aad-OH and its orthogonally protected derivatives, particularly Fmoc-L-Aad(OtBu)-OH, are highly valuable and versatile building blocks for modern peptide chemistry. The synthesis of these compounds is based on well-established principles of amine protection and side-chain esterification. Their true utility is realized in their application within Fmoc-based SPPS, where the Aad side chain serves as a strategic point for post-synthetic modification. By providing a chemically addressable handle for conjugation, cyclization, and other modifications, these reagents empower researchers and drug developers to create complex, precisely engineered peptides with tailored properties for therapeutic and diagnostic applications.

References

- MySkinRecipes. Fmoc-Aad(OtBu)-OH.

- Váňová, L., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science.

- Chem-Impex. Fmoc-L-α-aminoadipic acid δ-tert-butyl ester.

- Aapptec Peptides. CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH.

- Supporting Information - The Royal Society of Chemistry.

- Al Musaimi, O., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed.

- Watson International. FMOC-AAD(OTBU)-OH CAS 159751-47-0.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- Biosynth. Protecting Groups in Peptide Synthesis.

- Chem-Impex. Fmoc-L-α-aminoadipic acid.

- ChemicalBook. FMOC-Ala-OH synthesis.

- MySkinRecipes. Fmoc-L-2-aminoadipic acid.

- Ningbo Inno Pharmchem Co., Ltd. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry.

- Aapptec Peptides. Fmoc-Aad(OtBu)-OH [159751-47-0].

- PubChem. L-2-Aminoadipic Acid.

- NovoPro Bioscience. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications.

- Sigma-Aldrich. L-2-Aminoadipic acid.

- Aapptec Peptides. Fmoc-L-amino acids.

- Frontiers. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities.

Sources

- 1. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

- 7. biosynth.com [biosynth.com]

- 8. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 10. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Fmoc-Aad(OtBu)-OH [myskinrecipes.com]

- 13. chemimpex.com [chemimpex.com]

- 14. peptide.com [peptide.com]

- 15. This compound [myskinrecipes.com]

- 16. watson-int.com [watson-int.com]

Solubility of Fmoc-L-2-aminoadipic acid in common organic solvents.

An In-Depth Technical Guide to the Solubility of Fmoc-L-2-aminoadipic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (Fmoc-L-Aad-OH) and its commonly used side-chain protected derivative, this compound δ-tert-butyl ester (Fmoc-L-Aad(OtBu)-OH), in organic solvents critical to peptide synthesis and drug development. While specific quantitative solubility data is not extensively published, this document synthesizes foundational chemical principles with field-proven insights to provide a robust predictive framework. We will delve into the molecular factors governing solubility, present an expected qualitative solubility profile, and offer a detailed, self-validating experimental protocol for researchers to determine precise solubility in their own laboratory settings. The implications for solid-phase peptide synthesis (SPPS) and strategies for overcoming solubility challenges are also discussed in detail.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the assembly of complex peptide chains under mild, orthogonal conditions.[1] this compound, a non-standard amino acid, serves as a versatile building block for introducing acidic functionality, creating branched peptides, or enabling specific bioconjugation strategies.

The success of any peptide synthesis campaign hinges on the efficient dissolution of reagents. The solubility of an Fmoc-protected amino acid in the reaction solvent is a critical parameter that directly impacts coupling efficiency, reaction kinetics, and ultimately, the purity and yield of the final peptide.[2] Inadequate solubility can lead to incomplete reactions, resulting in the formation of deletion sequences and other impurities that complicate purification. This guide focuses specifically on this compound, addressing the significant impact of its side-chain functional group on its solubility profile.

Molecular Structure and Its Influence on Solubility

The solubility of a molecule is dictated by its structure—specifically its polarity, capacity for hydrogen bonding, and overall size and shape. For this compound, a critical distinction must be made between the free acid form and its side-chain protected counterpart, as their solubility behaviors differ dramatically.

-

This compound (Fmoc-L-Aad-OH): This molecule possesses two carboxylic acid groups (the alpha-carboxyl and the side-chain carboxyl) and the large, nonpolar, aromatic Fmoc group. The two acidic protons provide strong hydrogen bond donating and accepting capabilities, imparting significant polarity.

-

This compound δ-tert-butyl ester (Fmoc-L-Aad(OtBu)-OH): In this derivative, the side-chain carboxylic acid is protected by a bulky, hydrophobic tert-butyl ester group.[3] This modification eliminates a key hydrogen bond donor/acceptor site and increases the overall nonpolar character of the molecule, fundamentally altering its interaction with solvents.

Caption: Key functional groups determining the solubility of Fmoc-L-Aad derivatives.

Principles Governing Solubility in Organic Solvents

The dissolution of an Fmoc-amino acid is a multifactorial process governed by the interplay between the solute and the solvent.[2]

-

Polarity Matching ("Like Dissolves Like"): Polar solvents are effective at dissolving polar solutes, and nonpolar solvents dissolve nonpolar solutes. Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are particularly effective for many Fmoc-amino acids because they can solvate both the polar carboxyl groups and the large nonpolar Fmoc group.[4][5]

-

Hydrogen Bonding: The ability of a solvent to accept or donate hydrogen bonds is crucial. Solvents like DMF and NMP are excellent hydrogen bond acceptors, allowing them to interact favorably with the carboxylic acid protons of Fmoc-L-Aad-OH.

-

The Amino Acid Side Chain: The nature of the side chain is a dominant factor. For Fmoc-L-Aad-OH, the polar, acidic side chain increases its affinity for polar solvents. Conversely, the bulky, hydrophobic tert-butyl ester in Fmoc-L-Aad(OtBu)-OH increases its solubility in less polar solvents compared to the free acid form.[2]

-

Temperature: Solubility generally increases with temperature. Gentle warming can be a useful technique to dissolve recalcitrant Fmoc-amino acids, though care must be taken to avoid degradation.[6]

Predicted Solubility Profile of this compound Derivatives

While quantitative data must be determined empirically, a qualitative solubility profile can be predicted based on the molecular structures and chemical principles discussed. The following table summarizes the expected solubility in common organic solvents used in peptide chemistry.

| Solvent | Type | Predicted Solubility of Fmoc-L-Aad-OH | Predicted Solubility of Fmoc-L-Aad(OtBu)-OH | Rationale |

| DMF (N,N-Dimethylformamide) | Polar Aprotic | High | High | Excellent H-bond acceptor and solvating power for both polar and nonpolar moieties. The standard solvent for SPPS.[1] |

| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | High | High | Similar to DMF, with slightly higher solvating power, especially for hydrophobic or aggregating sequences.[5][6] |

| DMSO (Dimethyl sulfoxide) | Polar Aprotic | High | High | A very strong polar aprotic solvent, effective for dissolving many Fmoc-amino acids. Often used as a co-solvent.[6] |

| ACN (Acetonitrile) | Polar Aprotic | Low to Moderate | Moderate | Less polar than DMF/NMP. May be a suitable solvent for the more nonpolar OtBu-protected version.[5] |

| THF (Tetrahydrofuran) | Polar Aprotic | Low | Moderate | Lower polarity and weaker solvating power than DMF. Better suited for the less polar OtBu derivative.[5] |

| DCM (Dichloromethane) | Nonpolar | Very Low / Insoluble | Low to Moderate | Generally a poor solvent for Fmoc-amino acids due to its low polarity.[1] The OtBu group may impart some solubility. |

| Methanol / Ethanol | Polar Protic | Low | Low to Moderate | Can act as both H-bond donors and acceptors, but their smaller size and different polarity make them less effective than DMF for these large molecules. |

Note: This table represents a predictive guide. Actual solubility should be confirmed experimentally.

Experimental Protocol: Quantitative Solubility Determination

This protocol provides a reliable, step-by-step method to determine the solubility of this compound derivatives. The principle is to create a saturated solution and then determine the concentration of the supernatant.

Materials:

-

This compound derivative (Fmoc-L-Aad-OH or Fmoc-L-Aad(OtBu)-OH)

-

Test solvents (high-purity, anhydrous)

-

2.0 mL microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator for temperature control (e.g., 25 °C)

-

Benchtop microcentrifuge

-

Calibrated pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Analytical balance

Protocol Workflow:

Caption: Experimental workflow for determining the solubility of an Fmoc-amino acid.

Detailed Steps:

-

Preparation of Standard Curve (Recommended):

-

Prepare a series of known concentrations of the Fmoc-amino acid in the test solvent.

-

Measure the UV absorbance of each standard at the characteristic wavelength of the Fmoc group (typically ~267 nm or ~301 nm).

-

Plot Absorbance vs. Concentration to generate a standard curve and determine the molar extinction coefficient (ε).

-

-

Preparation of Saturated Solution:

-

Accurately weigh approximately 20-30 mg of the Fmoc-amino acid into a tared 2.0 mL microcentrifuge tube.

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Seal the tube tightly and vortex vigorously for 2 minutes to create a suspension.

-

-

Equilibration:

-

Place the tube in a thermomixer or incubator set to a constant temperature (e.g., 25 °C) for at least 2-4 hours. This allows the solution to reach equilibrium. Mix the sample intermittently. A solid pellet of undissolved material should remain at the bottom.

-

-

Phase Separation:

-

Centrifuge the tube at high speed (>10,000 x g) for 15 minutes to firmly pellet all undissolved solid.

-

-

Sample Analysis:

-

Carefully pipette a known volume of the clear supernatant (e.g., 100 µL), being careful not to disturb the pellet.

-

Perform a serial dilution of the supernatant with the same solvent until the UV absorbance falls within the linear range of your standard curve (typically 0.1 - 1.0 AU).

-

Measure the absorbance of the final diluted sample.

-

-

Calculation:

-

Use the measured absorbance and the standard curve (or the Beer-Lambert Law, A=εbc) to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated supernatant. This value is the quantitative solubility.

-

Solubility (mg/mL) = [Concentration (M)] x [MW ( g/mol )] (where MW = 383.4 g/mol for Fmoc-L-Aad-OH).[7]

-

Implications for Solid-Phase Peptide Synthesis (SPPS) & Troubleshooting

The solubility profile directly dictates the strategy for using this compound derivatives in SPPS.

-

Stock Solution Preparation: For automated synthesis, a stock solution of the activated amino acid is prepared. The high solubility of both Fmoc-L-Aad-OH and Fmoc-L-Aad(OtBu)-OH in DMF and NMP makes this straightforward. However, it is crucial to use the solution promptly, as Fmoc-amino acids can exhibit instability and degradation over extended periods in these solvents.[5]

-

On-Resin Coupling: During the coupling step, the reagents must fully penetrate the solvated resin beads.[5] If the activated amino acid has poor solubility, it can precipitate out of solution, leading to drastically reduced coupling efficiency.

Troubleshooting Poor Solubility:

-

Co-Solvents: If an Fmoc-amino acid is sparingly soluble in pure DMF, adding a small percentage of DMSO (e.g., 5-10%) can significantly enhance solubility.[6]

-

Gentle Heating & Sonication: For manual synthesis, gentle warming (e.g., to 37 °C) or brief sonication can help dissolve the compound before adding it to the reaction vessel.[6] This should be done immediately prior to use.

-

Solvent Choice: For sequences prone to aggregation, switching from DMF to NMP, which has a higher solvating power, can be beneficial.[6]

Conclusion

The solubility of this compound is fundamentally dependent on the state of its side-chain carboxylic acid. The free acid, Fmoc-L-Aad-OH, is a polar molecule with high solubility in polar aprotic solvents like DMF, NMP, and DMSO, driven by strong hydrogen bonding interactions. Protection of the side chain as a tert-butyl ester in Fmoc-L-Aad(OtBu)-OH reduces polarity, which can enhance its solubility in less polar solvents like THF or DCM while maintaining excellent solubility in standard SPPS solvents. For any critical application in research or drug development, it is imperative to move beyond prediction and perform empirical solubility determination. The protocol provided in this guide offers a robust framework for obtaining the precise, quantitative data needed to ensure efficient and successful peptide synthesis.

References

-

Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

-

Benchchem. A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.

-

ChemBK. This compound.

-

ChemicalBook. This compound | 250384-77-1.

-

Chem-Impex. Fmoc-L-α-aminoadipic acid.

-

Chem-Impex. Fmoc-L-α-aminoadipic acid δ-tert-butyl ester.

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C.

-

Benchchem. Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.

-

Advanced ChemTech. Solvents for Solid Phase Peptide Synthesis.

Sources

Spectroscopic Characterization of Fmoc-L-2-Aminoadipic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for N-α-(9-Fluorenylmethoxycarbonyl)-L-2-aminoadipic acid (Fmoc-L-Aad-OH), a key building block in peptide synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles of this compound. We will delve into the structural interpretation of the spectral data, provide field-proven experimental protocols for data acquisition, and explain the scientific rationale behind these methodologies.

Introduction: The Significance of Fmoc-L-2-Aminoadipic Acid in Synthetic Chemistry

This compound is a derivative of the non-proteinogenic amino acid L-2-aminoadipic acid, where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection is fundamental to modern solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain under mild basic conditions.[1] The adipic acid side chain, with its terminal carboxylic acid, offers a versatile handle for further chemical modifications, such as the creation of branched or cyclic peptides, and the conjugation of peptides to other molecules.[2]

Accurate and comprehensive spectroscopic characterization is paramount to ensure the identity, purity, and structural integrity of this compound before its use in synthesis. This guide provides a foundational understanding of its NMR and IR spectral features, empowering researchers to confidently utilize this important synthetic building block.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's basic properties is the first step in its comprehensive characterization.

| Property | Value | Source |

| Synonyms | Fmoc-L-Aad-OH, Fmoc-L-2-aminohexanedioic acid | [3] |

| CAS Number | 250384-77-1 | [3] |

| Molecular Formula | C₂₁H₂₁NO₆ | [3] |

| Molecular Weight | 383.4 g/mol | [3] |

| Appearance | White powder | [3] |

| Purity (typical) | ≥ 98% (HPLC) | [3] |

digraph "Fmoc-L-2-aminoadipic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N [label="N", pos="0,0!"]; H_N [label="H", pos="-0.5,-0.5!"]; C_alpha [label="Cα", pos="1,0!"]; H_alpha [label="H", pos="1.5,-0.5!"]; C_beta [label="Cβ", pos="2,1!"]; H2_beta [label="H₂", pos="2.5,1.5!"]; C_gamma [label="Cγ", pos="3,0!"]; H2_gamma [label="H₂", pos="3.5,-0.5!"]; C_delta [label="Cδ", pos="4,1!"]; H2_delta [label="H₂", pos="4.5,1.5!"]; C_epsilon [label="Cε", pos="5,0!"]; O_epsilon1 [label="O", pos="5.5,0.5!"]; O_epsilon2 [label="OH", pos="5.5,-0.5!"]; C_alpha_carboxyl [label="C", pos="1.5,0.5!"]; O_alpha_carboxyl1 [label="O", pos="2,1!"]; O_alpha_carboxyl2 [label="OH", pos="1.5,1!"];

// Fmoc group C_fmoc_carbonyl [label="C", pos="-1,-1!"]; O_fmoc_carbonyl [label="O", pos="-1.5,-1.5!"]; O_fmoc_ether [label="O", pos="-0.5,-1.5!"]; C_fmoc_methylene [label="CH₂", pos="-1,-2.5!"]; C_fmoc_bridgehead [label="CH", pos="-0.5,-3.5!"]; Fmoc_ring1 [label="Fluorenyl Ring", shape=ellipse, style=dashed, pos="-2,-4.5!"]; Fmoc_ring2 [label="", shape=ellipse, style=dashed, pos="1,-4.5!"];

// Bonds N -- H_N; N -- C_alpha; C_alpha -- H_alpha; C_alpha -- C_beta; C_beta -- H2_beta; C_beta -- C_gamma; C_gamma -- H2_gamma; C_gamma -- C_delta; C_delta -- H2_delta; C_delta -- C_epsilon; C_epsilon -- O_epsilon1 [style=double]; C_epsilon -- O_epsilon2; C_alpha -- C_alpha_carboxyl; C_alpha_carboxyl -- O_alpha_carboxyl1 [style=double]; C_alpha_carboxyl -- O_alpha_carboxyl2;

// Fmoc bonds N -- C_fmoc_carbonyl; C_fmoc_carbonyl -- O_fmoc_carbonyl [style=double]; C_fmoc_carbonyl -- O_fmoc_ether; O_fmoc_ether -- C_fmoc_methylene; C_fmoc_methylene -- C_fmoc_bridgehead; C_fmoc_bridgehead -- Fmoc_ring1; C_fmoc_bridgehead -- Fmoc_ring2; }

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is a composite of the vibrational modes of the amino acid backbone, the adipic acid side chain, and the Fmoc protecting group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Broad, Strong |

| ~3300 | N-H (Carbamate) | Stretching | Medium |

| 3100-3000 | C-H (Aromatic) | Stretching | Medium |

| 2950-2850 | C-H (Aliphatic) | Stretching | Medium |

| ~1740 | C=O (Carbamate) | Stretching | Strong |

| ~1710 | C=O (Carboxylic Acid) | Stretching | Strong |

| 1600, 1490 | C=C (Aromatic) | Stretching | Medium |

| ~1535 | N-H | Bending | Medium |

| 1300-1100 | C-O | Stretching | Strong |

| ~740 | C-H (Aromatic) | Out-of-plane Bending | Strong |

Note: This is a predicted spectrum. Actual peak positions and intensities may vary.

Causality of Spectral Features: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids. The two distinct C=O stretching bands for the carbamate and the two carboxylic acid groups are expected, though they may overlap. The N-H stretch of the carbamate is also a key indicator. The aromatic C-H stretches above 3000 cm⁻¹ and the C=C stretching and bending vibrations confirm the presence of the fluorenyl group of the Fmoc protector.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining IR spectra of solid samples.[2]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Preparation: Place a small amount (a few milligrams) of the powdered this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

-

Spectrum Collection: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Self-Validation: The resulting spectrum should be compared against the expected absorption bands outlined in the table above. The presence of all key functional group peaks provides confidence in the sample's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an indispensable tool for structural elucidation and purity assessment.

Predicted ¹H and ¹³C NMR Chemical Shifts

Precise, experimentally determined NMR data for this compound are not widely published. However, by analyzing the known chemical shifts of the Fmoc group and the L-2-aminoadipic acid backbone, a reliable prediction can be formulated. The following tables summarize the expected chemical shifts in a common NMR solvent like DMSO-d₆.

Table: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 2H | COOH |

| 7.8-7.9 | d | 2H | Fmoc aromatic |

| 7.6-7.7 | d | 2H | Fmoc aromatic |

| 7.3-7.5 | m | 4H | Fmoc aromatic |

| ~4.3 | m | 1H | α-CH |

| ~4.2 | t | 1H | Fmoc CH |

| ~4.1 | d | 2H | Fmoc CH₂ |

| ~2.2 | t | 2H | ε-CH₂ |

| 1.7-1.9 | m | 2H | β-CH₂ |

| 1.5-1.7 | m | 2H | γ-CH₂ |

Table: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | α-COOH |

| ~173 | ε-COOH |

| ~156 | Fmoc C=O |

| ~144 | Fmoc aromatic (quaternary) |

| ~141 | Fmoc aromatic (quaternary) |

| ~128 | Fmoc aromatic |

| ~127 | Fmoc aromatic |

| ~125 | Fmoc aromatic |

| ~120 | Fmoc aromatic |

| ~66 | Fmoc CH₂ |

| ~53 | α-C |

| ~47 | Fmoc CH |

| ~33 | δ-C |

| ~30 | β-C |

| ~21 | γ-C |

Note: These are predicted chemical shifts. Actual values can be influenced by solvent and concentration.[4][5]

Interpretation of NMR Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the Fmoc group in the downfield region (7.3-7.9 ppm). The aliphatic protons of the aminoadipic acid backbone will appear in the upfield region. The α-proton, being adjacent to the electron-withdrawing carboxyl and N-Fmoc groups, will be the most downfield of the aliphatic protons. In the ¹³C NMR spectrum, the two carboxylic acid carbons and the carbamate carbonyl carbon will be observed at the lowest field. The aromatic carbons of the Fmoc group will have characteristic shifts, and the aliphatic carbons of the aminoadipic acid chain will be found at higher field strengths.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra requires careful sample preparation and instrument setup.[3]

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).[3]

-

Self-Validation and Causality: The use of a standard protocol ensures reproducibility. 2D NMR experiments serve as a self-validating system by confirming the connectivity between protons and carbons, leading to unequivocal assignment of all signals. This detailed assignment confirms the structure of the molecule.

Experimental and Data Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a comprehensive overview of the expected IR and NMR spectroscopic data for this compound. By understanding the characteristic spectral features and employing robust experimental protocols, researchers can confidently verify the identity and purity of this crucial reagent. The detailed methodologies and interpretations presented herein are intended to serve as a valuable resource for scientists engaged in peptide synthesis, drug discovery, and the development of novel biomaterials. The principles of spectroscopic analysis detailed in this guide are broadly applicable to the characterization of other Fmoc-protected amino acids and related synthetic intermediates.

References

-

A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. BenchChem.

-

Sample preparation for FT-IR. University of Colorado Boulder.

-

ATR-FTIR spectroscopy of biological samples. Specac Ltd.

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

-

Table of Characteristic IR Absorptions. UCLA Chemistry.

-

Vibrational spectroscopic analysis of Fmoc – Phe – Gly. ResearchGate.

-

Overview of Fmoc Amino Acids. ChemPep Inc.

-

Fmoc-L-α-aminoadipic acid. Chem-Impex International.

-

Fmoc-Aad(OtBu)-OH. MySkinRecipes.

-

Fmoc-L-α-aminoadipic acid δ-tert-butyl ester. Chem-Impex International.

-

Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. National Institutes of Health.

-

How does solvent choice effect chemical shift in NMR experiments? Reddit.

-

1H NMR Chemical Shift. Oregon State University.

-

13C NMR Chemical Shift. Oregon State University.

Sources

A Researcher's Guide to Procuring High-Purity Fmoc-L-2-Aminoadipic Acid for Advanced Applications

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The success of complex multi-step processes like solid-phase peptide synthesis (SPPS) and the development of novel therapeutics hinges on the chemical and chiral purity of its fundamental building blocks. Fmoc-L-2-aminoadipic acid, a non-proteinogenic amino acid, is a critical component for creating modified peptides, introducing conformational constraints, or serving as a branching point for complex molecular architectures. This guide provides an in-depth technical framework for navigating the commercial landscape of this essential reagent, ensuring the procurement of high-purity material suitable for the most demanding applications.

The Strategic Importance of High-Purity this compound

This compound (Fmoc-L-Aad-OH) is a derivative of L-aminoadipic acid where the alpha-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This unique structure, with its hexanedioic acid backbone, offers a free delta-carboxyl group, making it a versatile tool for chemists.[1] Its applications are extensive, including the synthesis of novel peptide-based drugs, bioconjugation, and the study of neuropeptides.[1][2]